3-[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]propanoic acid
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Overview
Description
3-[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]propanoic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidyl Intermediate: The piperidyl group is introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative.
Introduction of the Fluorophenyl Group: The fluorophenyl group is incorporated via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Sulfonylation: The sulfonyl group is introduced using a sulfonyl chloride reagent under basic conditions.
Final Assembly: The final step involves the coupling of the intermediate with propanoic acid under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
3-[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway and the MAPK pathway, leading to altered gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-{1-[(4-Fluorophenyl)sulfonyl]-3-piperidyl}propanoic acid: .
3-{1-[(2-Chlorophenyl)sulfonyl]-3-piperidyl}propanoic acid: .
3-{1-[(2-Bromophenyl)sulfonyl]-3-piperidyl}propanoic acid: .
Uniqueness
3-[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]propanoic acid is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
3-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4S/c15-12-5-1-2-6-13(12)21(19,20)16-9-3-4-11(10-16)7-8-14(17)18/h1-2,5-6,11H,3-4,7-10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRPPYMPSAPZMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2F)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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